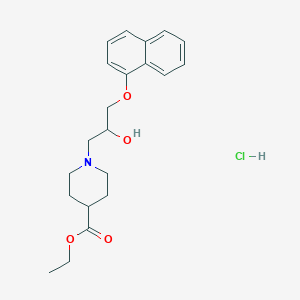

Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride

Description

BenchChem offers high-quality Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-25-21(24)17-10-12-22(13-11-17)14-18(23)15-26-20-9-5-7-16-6-3-4-8-19(16)20;/h3-9,17-18,23H,2,10-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYIRQFYZDAUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H28ClNO

- Molecular Weight : 357.91 g/mol

- CAS Number : 1331304-24-5

The compound features a piperidine ring substituted with a naphthalenyloxy group and a hydroxypropyl moiety, which are critical for its biological activity.

Pharmacological Effects

Research indicates that piperidine derivatives have a variety of pharmacological effects, including:

- Antioxidant Activity : Compounds similar to ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate have been shown to inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress .

- Neurotransmitter Modulation : Some studies have highlighted the affinity of piperidine derivatives for neurotransmitter transporters, such as dopamine and norepinephrine transporters. This suggests potential applications in treating neurodegenerative diseases and mood disorders .

The biological activity of ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride may be attributed to several mechanisms:

- Inhibition of Lipid Peroxidation : The compound has demonstrated significant anti-lipid peroxidation activity, which can mitigate cellular damage caused by oxidative stress.

- Interaction with Receptors : Similar compounds have been identified as ligands for various receptors, including muscarinic acetylcholine receptors (M3R), influencing cell proliferation and apoptosis resistance in cancer cells .

- Nitric Oxide Production : Some derivatives produce nitric oxide (NO), which plays a crucial role in inflammation and immune responses, potentially enhancing the synthesis of pro-inflammatory mediators .

Research Findings

A summary of key findings from recent studies is presented in the table below:

Case Study 1: Antioxidant Properties

In a study evaluating various piperidine derivatives, ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride exhibited potent antioxidant properties. The results indicated that it could significantly reduce markers of oxidative stress in cellular models.

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of this compound with neurotransmitter transporters. It was found to inhibit the reuptake of dopamine effectively, suggesting its potential utility in treating conditions like depression or ADHD.

Scientific Research Applications

Pharmacological Potential

Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride exhibits several promising applications in pharmacology:

- Neuropharmacology : Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly dopamine and norepinephrine pathways. This suggests possible applications in treating disorders such as depression and anxiety .

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties by inhibiting specific enzymes linked to cancer progression. Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride may similarly target pathways involved in tumor growth .

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated new derivatives including piperidine compounds for their anticancer activity. The findings indicated that certain modifications to the piperidine structure could enhance cytotoxicity against cancer cell lines, suggesting that Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride might possess similar properties when appropriately modified .

Case Study 2: Neurotransmitter Interaction

Research has demonstrated that compounds structurally related to Ethyl 1-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperidine-4-carboxylate hydrochloride exhibit high affinity for dopamine and norepinephrine transporters. This suggests potential applications in developing treatments for neuropsychiatric disorders, as these neurotransmitters play crucial roles in mood regulation and cognitive function .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Optimize stoichiometry to avoid side products (e.g., over-alkylation).

Basic: What analytical methods are critical for validating purity and structural integrity?

Answer:

Use a combination of techniques:

- Spectroscopy :

- Chromatography :

- Elemental Analysis : Validate molecular formula (e.g., C, H, N content within ±0.4% of theoretical) .

Advanced: How can researchers resolve discrepancies in reported biological activity across studies?

Answer:

Contradictions may arise from:

- Structural Variability : Batch-dependent impurities (e.g., unreacted naphthol) can modulate receptor binding. Perform LC-MS to identify impurities .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH may affect ligand-receptor kinetics. Standardize protocols using USP reference standards .

- Stereochemical Effects : If the compound has chiral centers, enantiomeric excess (ee) must be quantified via chiral HPLC or polarimetry .

Q. Methodological Steps :

Replicate assays with rigorously purified batches.

Compare dose-response curves under controlled conditions.

Use computational modeling (e.g., molecular docking) to predict binding affinities .

Advanced: How to design structure-activity relationship (SAR) studies targeting G protein-coupled receptors (GPCRs)?

Answer:

Focus on modifying key regions:

- Piperidine Core : Replace the ester (COOEt) with carboxamide or sulfonamide groups to alter hydrophobicity .

- Naphthyloxy Group : Test substituted naphthalenes (e.g., electron-withdrawing groups at C-4) to probe steric and electronic effects .

- Hydroxypropyl Linker : Shorten the chain or introduce branching to assess conformational flexibility .

Q. Experimental Workflow :

Synthesize analogs using parallel combinatorial chemistry.

Screen for activity in calcium flux or cAMP assays.

Corrogate data with in silico ADMET predictions to prioritize lead compounds .

Advanced: What strategies mitigate low yields in the final recrystallization step?

Answer:

Low yields often stem from:

- Solvent Selection : Test mixed solvents (e.g., ethyl acetate/hexane) to optimize polarity .

- Temperature Gradients : Slowly cool hot saturated solutions to promote crystal nucleation .

- Impurity Interference : Pre-purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) before crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.